molecular formula C16H20N2O3S B11707870 2-(Ethylsulfanyl)ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

2-(Ethylsulfanyl)ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11707870
M. Wt: 320.4 g/mol
InChI Key: QNULITMJWVFHNO-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the class of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids. These compounds exhibit a wide spectrum of biological activities and are of significant interest in medicinal chemistry .

Preparation Methods

The synthesis of 2-(Ethylsulfanyl)ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved using the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction constitutes a rapid and easy synthesis of highly functionalized heterocycles . The product can be obtained with a high yield using this method.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include hydrochloric acid as a catalyst, methylene chloride for extraction, and acetone for solvent removal . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the inhibition of specific enzymes, such as kinesin-5, which is involved in the separation of genetic material during mitosis. The inhibition of this enzyme leads to cell cycle arrest at the G2/M phase and activation of signaling pathways that result in cellular apoptosis .

Comparison with Similar Compounds

Similar compounds to 2-(Ethylsulfanyl)ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate include other esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids. These compounds also exhibit a wide spectrum of biological activities and are used in medicinal chemistry for the development of various drugs . the unique structural features of this compound, such as the presence of the ethylsulfanyl group, contribute to its specific biological activities and pharmacological effects.

Properties

Molecular Formula

C16H20N2O3S

Molecular Weight

320.4 g/mol

IUPAC Name

2-ethylsulfanylethyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C16H20N2O3S/c1-3-22-10-9-21-15(19)13-11(2)17-16(20)18-14(13)12-7-5-4-6-8-12/h4-8,14H,3,9-10H2,1-2H3,(H2,17,18,20)

InChI Key

QNULITMJWVFHNO-UHFFFAOYSA-N

Canonical SMILES

CCSCCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)C

Origin of Product

United States

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